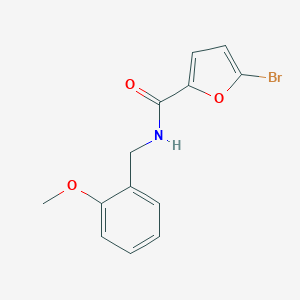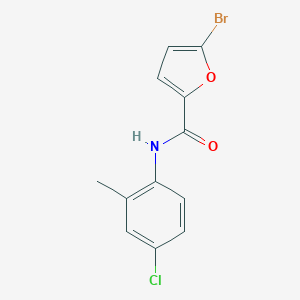![molecular formula C27H28ClNO6 B296719 ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296719.png)
ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of chromene derivatives. This compound has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the development of inflammation. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to a reduction in oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments include its potent anti-inflammatory, antioxidant, and anti-cancer properties. It is also a synthetic compound, which allows for easy modification of its chemical structure to enhance its therapeutic potential. The limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data.
Future Directions
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. These include:
1. Further studies to determine the safety and efficacy of this compound in clinical trials.
2. Modification of the chemical structure of this compound to enhance its therapeutic potential.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of this compound in the treatment of other inflammatory diseases such as arthritis.
In conclusion, ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound with potent anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. While this compound shows promising results in scientific research, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with ethyl 3-ethoxyacetoacetate in the presence of a base. This reaction leads to the formation of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one. The second step involves the reaction of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one with 2-amino-4-hydroxybenzoic acid in the presence of a base. This reaction leads to the formation of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Scientific Research Applications
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C27H28ClNO6 |
|---|---|
Molecular Weight |
498 g/mol |
IUPAC Name |
ethyl 2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO6/c1-3-32-22-14-16(12-13-20(22)34-15-17-8-5-6-9-18(17)28)23-24-19(30)10-7-11-21(24)35-26(29)25(23)27(31)33-4-2/h5-6,8-9,12-14,23H,3-4,7,10-11,15,29H2,1-2H3 |
InChI Key |
BKDCSRLJZMDWNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)




![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)